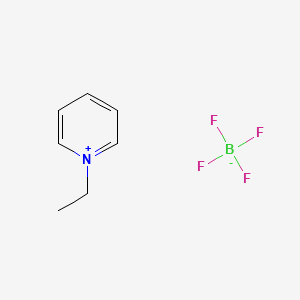

1-Ethylpyridinium tetrafluoroborate

Description

BenchChem offers high-quality 1-Ethylpyridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylpyridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKIITPDQKZZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049279 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-48-1 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 1-Ethylpyridinium Tetrafluoroborate

Executive Summary

1-Ethylpyridinium tetrafluoroborate ([EtPy][BF

This guide details a high-fidelity synthesis and purification protocol designed to achieve "Electrochemical Grade" purity (>99.5%, <50 ppm halides). Unlike generic preparations, this workflow prioritizes the removal of thermodynamic byproducts (alkali halides) and the rigorous exclusion of water.

Key Physical Properties

| Property | Value | Notes |

| Molecular Weight | 194.97 g/mol | |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 46–50 °C | Becomes liquid if wet/impure |

| Solubility | Soluble: Water, Ethanol, Acetone, DCM | Insoluble: Hexane, Et |

| Electrochemical Window | ~3.0 V (vs. Ag/AgCl) | Highly dependent on water content |

Strategic Synthesis Architecture

The synthesis follows a two-stage Quaternization-Metathesis pathway. While direct alkylation using triethyloxonium tetrafluoroborate is possible, it is cost-prohibitive for scale-up. We employ the Halide-Precursor Route , optimized with a solvent-selective precipitation strategy to drive equilibrium and simplify purification.

Reaction Scheme

-

Quaternization: Pyridine + Ethyl Bromide

1-Ethylpyridinium Bromide ([EtPy]Br) -

Metathesis: [EtPy]Br + NaBF

The choice of Acetone or Acetonitrile as the metathesis solvent is critical. Unlike aqueous routes, these organic solvents solubilize the IL but precipitate the inorganic byproduct (NaBr), allowing for filtration-based purification rather than difficult extractions.

Figure 1: The solvent-selective metathesis workflow ensures removal of halide salts via precipitation.

Detailed Experimental Protocol

Phase 1: Synthesis of [EtPy]Br Intermediate

Objective: Create the cationic core with a labile leaving group.

Reagents:

-

Pyridine (ReagentPlus®, >99%) - Distill over KOH before use.

-

Ethyl Bromide (EtBr) - Keep chilled; volatile (BP 38°C).

-

Acetonitrile (Anhydrous).

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser (cooled to 0°C), a nitrogen inlet, and a dropping funnel.

-

Charging: Add 0.1 mol of Pyridine dissolved in 50 mL of anhydrous acetonitrile.

-

Addition: Add 0.12 mol (1.2 equiv) of Ethyl Bromide dropwise at 0°C. Note: The excess EtBr drives the reaction to completion.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 40°C for 12 hours. The solution will darken slightly, and white crystals may begin to precipitate.

-

Isolation:

-

Concentrate the solvent via rotary evaporation.

-

Add 100 mL of cold Diethyl Ether to crash out the [EtPy]Br salt.

-

Filter the white solid and wash 3x with cold ether.

-

Yield Check: Expect >90% yield. MP should be ~115–118°C.

-

Phase 2: Anion Metathesis to [EtPy][BF ]

Objective: Swap Bromide for Tetrafluoroborate while removing NaBr.

Reagents:

-

[EtPy]Br (from Phase 1).

-

Sodium Tetrafluoroborate (NaBF

) - Finely powdered. -

Solvent: Dry Acetone (NaBr solubility is negligible in acetone).

Procedure:

-

Dissolution: Dissolve 0.05 mol of [EtPy]Br in 100 mL of dry Acetone in a round-bottom flask.

-

Exchange: Add 0.052 mol (1.04 equiv) of NaBF

. The slight excess ensures full conversion of the organic cation. -

Stirring: Stir vigorously at Room Temperature for 24–48 hours. A fine white precipitate (NaBr) will form.

-

Critical Control: Do not heat significantly; NaBF

can decompose to release BF

-

-

Filtration: Filter the suspension through a pad of Celite or a fine glass frit (G4) to remove the NaBr and excess NaBF

. -

Solvent Swap: Evaporate the acetone to obtain a viscous oil or low-melting solid.

Purification & Polishing (The "Battery Grade" Step)

Crude [EtPy][BF

Step A: Decolorization (Optional)

If the product is yellow/brown, dissolve in minimal Methanol and treat with activated charcoal for 1 hour. Filter through a 0.2 µm PTFE syringe filter.

Step B: Removal of Trace Halides (Silver Treatment)

If the Silver Nitrate Test (see Section 5) is positive:

-

Dissolve product in distilled water.

-

Add dropwise AgBF

solution until no more precipitate forms. -

Filter off the AgBr.

-

Remove water via lyophilization (freeze-drying). Note: This step is expensive and usually avoided by rigorous exclusion of moisture in Phase 2.

Step C: Vacuum Drying (Essential)

[EtPy][BF

-

Place the product in a vacuum oven at 60°C.

-

Apply high vacuum (<0.1 mbar) for 24 hours.

-

Store immediately in a glovebox or desiccator.

Figure 2: Purification logic flow ensures compliance with electrochemical standards.

Quality Control & Characterization

Every batch must be validated against these standards before use in sensitive applications.

| Test | Method | Acceptance Criteria |

| Identity | ||

| Anion Identity | Singlet at -148 ppm ( | |

| Halide Content | AgNO | No turbidity (Visual limit ~50 ppm) |

| Water Content | Karl Fischer Titration | < 500 ppm (0.05%) |

| Appearance | Visual Inspection | Colorless to white crystals (Melted: Clear liquid) |

Self-Validating Step:

Dissolve 100 mg of product in 1 mL of water. Add 2 drops of 0.1 M AgNO

-

Clear: Halide free.

-

Cloudy: Contaminated with [EtPy]Br or NaBr. Reprocess.

Safety & Handling

-

Tetrafluoroborates: Can hydrolyze slowly in moist air to release HF (Hydrofluoric Acid). Always handle in a fume hood.

-

Ethyl Bromide: Alkylating agent. Suspected carcinogen. Use gloves and avoid inhalation.

-

Storage: Store in amber glass under Argon/Nitrogen. Tightly seal with Parafilm.

References

-

Sigma-Aldrich. 1-Ethylpyridinium tetrafluoroborate Product Specification.Link

-

IoLiTec. Ionic Liquids Technologies: 1-Ethylpyridinium tetrafluoroborate Technical Data Sheet.Link

-

Organic Syntheses. Preparation of Pyrylium Tetrafluoroborate (General Anion Exchange Protocols). Org.[1] Synth. 2023 , 100, 361-381. Link

-

BenchChem. Synthesis routes of Pyridinium tetrafluoroborate.Link

-

Fisher Scientific. Safety Data Sheet: 1-Ethylpyridinium Tetrafluoroborate.Link

Sources

Characterization of 1-Ethylpyridinium tetrafluoroborate by NMR

Technical Guide: Comprehensive NMR Characterization of 1-Ethylpyridinium Tetrafluoroborate

Introduction

1-Ethylpyridinium tetrafluoroborate ([EtPy][BF

This guide provides a rigorous, self-validating NMR characterization protocol. It moves beyond simple peak listing to explain the causality of chemical shifts and coupling patterns, ensuring you can distinguish the pure salt from degradation products like

Structural Analysis & Theoretical Basis

Before acquiring data, we must define the magnetic environment. The salt consists of two distinct NMR-active species:

-

The Cation (

): An aromatic pyridinium ring N-alkylated with an ethyl group. The positive charge on nitrogen deshields adjacent protons (ortho-H and N-CH -

The Anion (

): A tetrahedral inorganic anion. It is invisible in

Visualization: Molecular Connectivity & NMR Active Nuclei

Caption: Logical connectivity of [EtPy][BF4] showing scalar couplings (arrows) and deshielding effects. The cation and anion are magnetically distinct species.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that shift peaks (e.g., ion pairing effects), follow this standardized protocol.

-

Solvent: DMSO-d

is preferred over CDCl-

Reasoning: [EtPy][BF

] is a salt. In non-polar CDCl

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Note: High concentrations (>50 mg) can increase viscosity, broadening lines and obscuring fine splitting in the aromatic region.

-

-

Reference: Calibrate to residual DMSO-d

quintet at 2.50 ppm (

Data Interpretation: The Cation ( H & C)

H NMR Analysis (400 MHz, DMSO-d )

The pyridinium cation exhibits a classic "AA'MM'X" spin system for the ring and an "A

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| 2,6-H (Ortho) | 9.05 – 9.15 | Doublet (d) | 2H | Closest to | |

| 4-H (Para) | 8.60 – 8.70 | Triplet (t) | 1H | Para position; distinct triplet due to coupling with two meta protons. | |

| 3,5-H (Meta) | 8.15 – 8.25 | Triplet (t) | 2H | Shielded relative to ortho/para due to resonance node. | |

| N-CH | 4.60 – 4.70 | Quartet (q) | 2H | Deshielded by | |

| -CH | 1.50 – 1.60 | Triplet (t) | 3H | Terminal methyl; standard alkyl shift. |

Critical Validation Step:

-

If the "Ortho" signal is broad or missing, check for deuterium exchange (rare in DMSO) or paramagnetic impurities.

C NMR Analysis (100 MHz, DMSO-d )

| Assignment | Shift ( | Environment |

| C-4 (Para) | ~146.0 | Aromatic CH, downfield due to resonance. |

| C-2,6 (Ortho) | ~145.0 | Aromatic CH, adjacent to |

| C-3,5 (Meta) | ~128.5 | Aromatic CH, most shielded ring carbon. |

| N-CH | ~56.5 | Methylene attached to |

| -CH | ~16.5 | Methyl group. |

Heteronuclear Validation: The Anion ( F & B)

Characterizing the cation is insufficient. You must validate the anion to confirm it is

F NMR (376 MHz, DMSO-d )

-

Main Signal:

to -

Pattern: Typically appears as a singlet or a broadened quartet.

-

Impurity Alert: A peak at -143 ppm indicates

, a hydrolysis product formed if the salt was exposed to moisture.

B NMR (128 MHz, DMSO-d )

-

Main Signal:

ppm (relative to -

Pattern: Quintet (

) due to coupling with four equivalent -

Self-Validation: The coupling constant

measured here must match the quartet splitting in the

Troubleshooting & Impurities Workflow

Common synthesis routes involve ethylation of pyridine with ethyl bromide, followed by anion exchange. Common impurities include:

-

Residual Pyridine: Look for multiplets at 7.4, 7.8, 8.6 ppm .

-

Residual Halides: Indirect detection. If the chemical shifts of the cation in CDCl

are concentration-dependent, you may have mixed anions ( -

Water: A variable singlet in DMSO-d

between 3.3 – 4.0 ppm . High water content promotes hydrolysis of

Visualization: Impurity Identification Logic

Caption: Decision tree for identifying common contaminants using multi-nuclear NMR.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

- Su, S., et al. (2010). Characterization of Ionic Liquids by NMR Spectroscopy. In Ionic Liquids: Theory, Properties, New Approaches.

-

Fernandez-Galan, R., et al. (1994).[4] NMR of Fluoroborate Solutions. (Reference for 19F/11B BF4- assignments and hydrolysis shifts).

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 3. rsc.org [rsc.org]

- 4. escholarship.org [escholarship.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Spectroscopic Validation & Application of 1-Ethylpyridinium Tetrafluoroborate: A Technical Guide

Executive Summary

1-Ethylpyridinium tetrafluoroborate (

However, the efficacy of

This guide provides a self-validating spectroscopic framework. We do not just list properties; we define the spectral signatures of purity that every researcher must verify before introducing this material into a high-value API (Active Pharmaceutical Ingredient) workflow.

Part 1: Molecular Architecture & Synthesis Strategy

To understand the spectroscopy, one must understand the synthesis. The primary impurities (halides, water, and hydrolysis products) dictate the background noise in your spectra.

The Metathesis Protocol

The most robust synthesis involves the anion exchange of 1-ethylpyridinium bromide (or chloride) with sodium tetrafluoroborate or tetrafluoroboric acid.

Critical Quality Attribute (CQA): Complete removal of the halide (

Figure 1: Synthesis and purification workflow emphasizing the critical silver nitrate validation step for halide removal.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural confirmation and water quantification. Note that chemical shifts (

Proton ( ) NMR: The Cation Fingerprint

The ethylpyridinium cation possesses a distinct deshielding pattern due to the positive charge on the nitrogen.

| Position | Multiplicity | Approx.[1][2][3][4][5][6][7] Shift ( | Structural Insight |

| H-2, H-6 | Doublet (d) | 8.80 – 9.00 | Most deshielded due to proximity to |

| H-4 | Triplet (t) | 8.40 – 8.60 | Para-position. |

| H-3, H-5 | Triplet (t) | 8.00 – 8.15 | Meta-position. |

| N-CH₂ | Quartet (q) | 4.50 – 4.70 | Methylene linker. Diagnostic for alkylation success. |

| -CH₃ | Triplet (t) | 1.50 – 1.65 | Terminal methyl group. |

| H₂O | Singlet (s) | Variable (3.3 - 4.8) | Impurity Marker. Integration relative to cation confirms dryness. |

Heteronuclear NMR ( & ): The Anion Integrity

Unlike the cation, the

-

NMR: Should show a singlet (or very tight multiplet due to B-F coupling) around -148 to -150 ppm .

-

Warning Sign: A second peak at -120 to -130 ppm indicates hydrolysis to

or free

-

-

NMR: A sharp singlet near -1.0 ppm (relative to

Part 3: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is your rapid-screening tool. It differentiates the ionic liquid from its precursors without requiring deuterated solvents.

Infrared (FT-IR) Signatures

The spectrum is a superposition of the aromatic cation and the tetrahedral anion.

-

Cation Modes:

-

3100 – 3000 cm⁻¹: Aromatic C-H stretching (

). -

1630, 1490 cm⁻¹: Pyridinium ring stretching (C=C, C=N).

-

-

Anion Modes (The Purity Check):

-

1050 – 1100 cm⁻¹: Strong, broad band corresponding to the B-F asymmetric stretch (

mode). -

Absence check: Ensure no peaks appear at 3400 cm⁻¹ (O-H stretch) if the sample claims to be "anhydrous."

-

Raman Spectroscopy

Raman is superior for studying the anion symmetry because the

-

~765 cm⁻¹: Symmetric stretching of

( -

~1030 cm⁻¹: Pyridinium ring breathing mode.

Part 4: Electronic Spectroscopy (UV-Vis) & Optical Windows

For researchers using

The UV Cutoff

The pyridinium cation is a chromophore. It absorbs strongly in the UV region due to

- : ~259 nm.

-

UV Cutoff (

): ~290 – 300 nm.-

Definition: The wavelength where absorbance (

) drops below 1.0 (for qualitative work) or 0.05 (for quantitative work) in a 1 cm path length.

-

-

Implication: You cannot use this solvent for UV detection of analytes below 300 nm. It is opaque in the deep UV.

Fluorescence (Impurity Detection)

Pure

-

Protocol: Excite at 350 nm.

-

Observation: Significant emission (blue/green glow) indicates the presence of oxidized oligomers or conjugated impurities (often yellowing of the liquid). A "yellow" IL is a degraded IL.

Part 5: Self-Validating Logic Flow

How do you determine if your batch is ready for a drug development campaign? Follow this logic gate.

Figure 2: Decision tree for spectroscopic quality control (QC) prior to pharmaceutical application.

References

-

Sigma-Aldrich. 1-Ethylpyridinium tetrafluoroborate Product Specification & Applications. Retrieved from

-

Zhao, S., et al. (2006). Pyridinium ionic liquids-accelerated amine-catalyzed Morita-Baylis-Hillman reaction. Journal of Molecular Catalysis A: Chemical. (Context: Use of EPyBF4 as a reaction medium).

-

Xiao, Y. & Malhotra, S.V. (2004). Diels-Alder reactions in pyridinium based ionic liquids. Tetrahedron Letters. (Context: Solvent properties and stability).

-

NIST Webbook. Pyridinium tetrafluoroborate General IR/Mass Spec Data. (Used for comparative band assignment). Retrieved from

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on UV-cutoffs and solvent polarity scales).

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. Sigma Aldrich 1-Ethylpyridinium Tetrafluoroborate 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Raman Spectroscopy on Free-Base Meso-tetra(4-pyridyl) Porphyrin under Conditions of Low Temperature and High Hydrostatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-1-ethyl-pyridinium tetrafluoroborate = 97.0 T 878-23-9 [sigmaaldrich.com]

Thermal Stability & Decomposition Kinetics of 1-Ethylpyridinium Tetrafluoroborate: A Technical Assessment

Executive Summary

1-Ethylpyridinium tetrafluoroborate ([EtPy][BF4]) represents a critical class of pyridinium-based ionic liquids (ILs) utilized as electrolytes in electrochemical storage and solvents in organic synthesis (e.g., Diels-Alder, Morita-Baylis-Hillman). While often cited for high thermal stability relative to molecular solvents, its practical operating window is frequently overestimated by standard dynamic Thermogravimetric Analysis (TGA).

This guide provides a rigorous analysis of the thermal stability of [EtPy][BF4], distinguishing between short-term thermal resistance (

Molecular Architecture & Stability Fundamentals

The thermal resilience of [EtPy][BF4] is dictated by the interaction between the pyridinium cation and the weakly coordinating tetrafluoroborate anion. Unlike imidazolium salts, the pyridinium ring lacks the acidic C2-proton, potentially offering higher resistance to carbene formation. However, the alkyl chain remains a vulnerability.

The Weak Link: Anion-Cation Interaction

The primary decomposition pathway is not the fragmentation of the aromatic ring, but the nucleophilic attack of the anion (or its dissociation products) on the alkyl substituent.

-

Mechanism: At elevated temperatures, the equilibrium of

shifts right. The generated fluoride ion ( -

Products: This reaction yields neutral Pyridine and Ethyl Fluoride (

), alongside Boron Trifluoride (

Visualization of Decomposition Pathway

The following diagram illustrates the primary decomposition logic, highlighting the critical transition state.

Figure 1: Primary thermal decomposition pathway of 1-Ethylpyridinium tetrafluoroborate via nucleophilic dealkylation.

Thermal Characterization Data

The following data summarizes the thermal profile of high-purity [EtPy][BF4]. Note that "onset temperature" is a function of heating rate; faster heating yields artificially higher stability values.[1]

Table 1: Thermal Properties Summary

| Parameter | Value (Typical) | Methodology | Significance |

| Melting Point ( | 103–107 °C | DSC (10°C/min) | Solid at RT; requires heating for liquid applications. |

| 330–350 °C | TGA ( | Short-term limit. Do not use for continuous operation. | |

| ~260–280 °C | Isothermal TGA | Temp at which 1% mass loss occurs in 10h. | |

| Activation Energy ( | 140–160 kJ/mol | Isoconversional Kinetics | Energy barrier for decomposition. |

| Key Impurities | Karl Fischer / IC | Halides lower |

Critical Insight: A common error in drug development formulations is relying on

(e.g., 340°C) for process design. If [EtPy][BF4] is held at 300°C for 24 hours, significant degradation (>5%) will occur due to the kinetics of the reaction.

Experimental Protocols (Self-Validating)

To ensure data integrity, researchers must validate the purity and stability of their specific batch. Commercial grades often contain halide precursors (from synthesis via ethyl bromide/chloride) which drastically reduce thermal stability.

Protocol A: Purification for Thermal Analysis

Objective: Remove water and halide impurities that catalyze decomposition.

-

Dissolution: Dissolve 10g of crude [EtPy][BF4] in minimal dry acetonitrile.

-

Filtration: Pass through a 0.2 µm PTFE filter to remove particulate salts.

-

Precipitation: Add the solution dropwise into cold (-20°C) anhydrous ethyl acetate or diethyl ether under vigorous stirring.

-

Drying (Crucial): Collect crystals and dry in a vacuum oven at 60°C for 24 hours (

mbar).-

Validation: Karl Fischer titration must show

ppm water.

-

Protocol B: Isothermal TGA for Lifetime Prediction

Objective: Determine the maximum continuous operating temperature.

-

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

-

Atmosphere: High-purity Nitrogen (50 mL/min purge).

-

Procedure:

-

Step 1: Ramp 10°C/min to 100°C. Hold 30 min (Drying step).

-

Step 2: Ramp 20°C/min to Target Temp

(e.g., 250°C). -

Step 3: Hold isothermal for 120–240 minutes.

-

Step 4: Repeat with fresh samples at

= 275°C, 300°C, 325°C.

-

-

Analysis: Plot

vs

Visualization of TGA Workflow

The following diagram outlines the decision logic for stability testing.

Figure 2: Workflow for rigorous thermal stability determination.

Application Implications

High-Temperature Solvents (Organic Synthesis)

In Diels-Alder or MBH reactions, [EtPy][BF4] allows for reaction temperatures up to ~200°C. However, the presence of Lewis acids (often used as catalysts) can synergize with the

-

Recommendation: Limit reaction times to <4 hours if operating above 200°C.

Electrochemical Energy Storage

As an electrolyte, the electrochemical window is limited by the cathodic stability of the pyridinium ring (reduction potential ~ -1.0 V vs SHE). Thermal degradation at the electrode interface (where local temps can spike) leads to the formation of passive films (SEI) composed of boron fluorides and organic polymers.

-

Risk: Accumulation of

gas can cause cell swelling.

References

-

Sigma-Aldrich. 2-Bromo-1-ethyl-pyridinium tetrafluoroborate Product Specification. (Accessed 2023).[1][2] Link

-

National Institute of Standards and Technology (NIST). TGA Decomposition Kinetics of Imidazolium Tetrafluoroborate (Analogous Mechanism). ECS Transactions. Link

-

MDPI Materials. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Silica: Thermal Behavior. (2021).[3] Link[3]

-

TA Instruments. Obtaining Kinetic Parameters by Modulated TGA. (Technical Note). Link

-

Fisher Scientific. 1-Ethylpyridinium Tetrafluoroborate Safety Data Sheet.Link

Sources

An In-Depth Technical Guide to the Electrochemical Window of 1-Ethylpyridinium Tetrafluoroborate

Foreword: Understanding the Electrochemical Landscape of Ionic Liquids

For researchers, scientists, and professionals in drug development and advanced materials, the precise characterization of electrolyte properties is paramount. Ionic liquids (ILs), with their unique physicochemical characteristics, offer a vast and tunable landscape for electrochemical applications. Among these, 1-Ethylpyridinium tetrafluoroborate ([EtPy][BF4]) presents a compelling case for investigation due to the electrochemical activity of the pyridinium cation and the stability of the tetrafluoroborate anion. This guide provides a comprehensive technical overview of the electrochemical window of [EtPy][BF4], delving into the core principles that define its operational limits, the methodologies for its accurate determination, and the critical factors that influence its stability. By synthesizing fundamental electrochemical theory with practical, field-proven insights, this document aims to equip the reader with the necessary knowledge to effectively utilize and characterize this promising ionic liquid.

The Electrochemical Window: A Core Determinant of Application Viability

The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction. This parameter is of critical importance as it defines the operational voltage limits of an electrochemical device. For applications such as batteries, supercapacitors, and electro-organic synthesis, a wide electrochemical window is highly desirable to achieve higher energy densities and enable a broader range of redox reactions.

The electrochemical window is delineated by two key potentials:

-

Anodic Limit (Ea): The potential at which the electrolyte begins to oxidize.

-

Cathodic Limit (Ec): The potential at which the electrolyte begins to reduce.

The total electrochemical window is the difference between these two limits: EW = Ea - Ec .

For 1-Ethylpyridinium tetrafluoroborate, the electrochemical window is primarily governed by the redox stability of its constituent ions: the 1-ethylpyridinium ([EtPy]⁺) cation and the tetrafluoroborate ([BF₄]⁻) anion.

Defining the Boundaries: Redox Chemistry of [EtPy]⁺ and [BF₄]⁻

In principle, the cathodic limit of an ionic liquid is determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.

The Cathodic Limit: Reduction of the 1-Ethylpyridinium Cation

The reduction of the 1-ethylpyridinium cation is a complex process that is highly dependent on the electrode material and the presence of protons. The generally accepted mechanism involves a one-electron reduction to form a neutral radical species. This is often followed by a rapid dimerization of the radicals.

Proposed Reduction Mechanism:

-

One-electron reduction: [EtPy]⁺ + e⁻ → [EtPy]•

-

Dimerization: 2 [EtPy]• → ([EtPy])₂

The precise structure of the dimer can vary, but it is a key factor in the irreversibility often observed in the cyclic voltammetry of pyridinium salts. The potential at which this reduction occurs is influenced by the stability of the resulting radical and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the [EtPy]⁺ cation.

The Anodic Limit: Oxidation of the Tetrafluoroborate Anion

The tetrafluoroborate anion ([BF₄]⁻) is known for its relatively high oxidative stability. The oxidation process involves the removal of an electron from the anion. The stability of the [BF₄]⁻ anion is attributed to the high electronegativity of the fluorine atoms and the strong B-F bonds.

Proposed Oxidation Mechanism:

[BF₄]⁻ → [BF₄]• + e⁻

The resulting tetrafluoroborate radical is highly reactive and can undergo further decomposition reactions. The anodic limit is therefore dictated by the energy of the Highest Occupied Molecular Orbital (HOMO) of the [BF₄]⁻ anion.

Experimental Determination of the Electrochemical Window: A Practical Protocol

Cyclic Voltammetry (CV) is the most common and effective technique for determining the electrochemical window of an ionic liquid.[1] This method involves sweeping the potential of a working electrode in a three-electrode cell and measuring the resulting current. The onset of a significant increase in current indicates the beginning of an oxidation or reduction process.

Experimental Setup and Materials

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Three-Electrode Cell:

-

Working Electrode (WE): A material with a wide potential window and chemical inertness, such as glassy carbon (GC) or platinum (Pt). The choice of WE material can significantly impact the measured electrochemical window.

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) or a quasi-reference electrode like a silver wire. It is crucial to report the reference electrode used, as all potentials are measured relative to it.

-

Counter Electrode (CE): A material with a large surface area, typically a platinum wire or mesh, to ensure that the current does not limit the electrochemical process.

-

-

Ionic Liquid: High-purity 1-Ethylpyridinium tetrafluoroborate (>99%). The purity of the IL is critical, as impurities can significantly affect the results.

-

Inert Atmosphere: A glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen) is essential to minimize the presence of water and oxygen, which can interfere with the measurements.

Step-by-Step Experimental Protocol

-

Preparation of the Ionic Liquid: Dry the 1-Ethylpyridinium tetrafluoroborate under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water. The water content should be verified using Karl Fischer titration.

-

Electrode Preparation:

-

Polish the working electrode (GC or Pt) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and a suitable organic solvent (e.g., acetone or acetonitrile).

-

Dry the electrode completely before introducing it into the inert atmosphere.

-

-

Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure that the reference electrode is positioned close to the working electrode to minimize iR drop.

-

Cyclic Voltammetry Measurement:

-

Set the initial potential to the open-circuit potential (OCP) of the system.

-

Define the potential scan range. For an initial scan, a wide range is recommended (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺).

-

Set the scan rate. A typical starting scan rate is 50-100 mV/s.

-

Initiate the scan, first in the cathodic (negative) direction to determine the cathodic limit, and then in the anodic (positive) direction to determine the anodic limit.

-

-

Data Analysis:

-

The cathodic and anodic limits are typically defined as the potential at which the current density reaches a certain threshold value (e.g., 0.1, 0.5, or 1.0 mA/cm²). It is crucial to state the current density cutoff used when reporting the electrochemical window.

-

Plot the cyclic voltammogram (current vs. potential). The sharp increase in current at the extremes of the potential scan indicates the breakdown of the electrolyte.

-

Caption: Experimental workflow for determining the electrochemical window.

Electrochemical Window of 1-Ethylpyridinium Tetrafluoroborate and its Analogues

A study on 1-butyl-4-methylpyridinium tetrafluoroborate ([BM-Py][BF₄]) , a close structural analogue, reported an electrochemical window of approximately 4.4 V on a platinum electrode .[2] Generally, ionic liquids of this class are considered to be electrochemically stable up to 5-6 V when measured with platinum or glassy carbon electrodes.[2] It is important to note that for practical applications such as in supercapacitors, the usable electrochemical window is often narrower, typically in the range of 3.5-4 V.[2] Another study on [BM-Py][BF₄] in a graphene-based electric double-layer capacitor (EDLC) demonstrated a maximum operating voltage of 2.2 V.[2]

Based on this data for a close analogue, the electrochemical window of 1-Ethylpyridinium tetrafluoroborate is expected to be in a similar range. The slightly shorter ethyl group in [EtPy]⁺ compared to the butyl group in [BM-Py]⁺ is not expected to significantly alter the electrochemical stability.

| Ionic Liquid | Working Electrode | Cathodic Limit (vs. Ref) | Anodic Limit (vs. Ref) | Electrochemical Window (V) | Reference |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | Platinum | Not specified | Not specified | ~4.4 | [2] |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | Platinum/Glassy Carbon | Not specified | Not specified | 5-6 | [2] |

| 1-Butyl-4-methylpyridinium tetrafluoroborate (in EDLC) | Graphene | Not specified | Not specified | 2.2 (Operating Voltage) | [2] |

Note: The reference electrode used in these studies was not consistently specified, which is a critical piece of information for comparing absolute potential values. The reported values for the electrochemical window, however, provide a good indication of the overall stability range.

Factors Influencing the Electrochemical Window: A Deeper Dive

The experimentally determined electrochemical window of 1-Ethylpyridinium tetrafluoroborate is not an intrinsic, immutable property but is influenced by a number of experimental and material factors.

Caption: Key factors influencing the electrochemical window.

Electrode Material

The nature of the working electrode surface plays a significant role in the measured electrochemical window. Different materials exhibit varying catalytic activities towards the oxidation and reduction of the ionic liquid's components.

-

Platinum (Pt): Often shows catalytic activity, which can lead to a narrower apparent electrochemical window.

-

Glassy Carbon (GC): Generally considered more inert than platinum, often resulting in a wider measured electrochemical window.

-

Other materials: Gold, boron-doped diamond, and other electrode materials will each yield different values for the electrochemical window due to their unique surface chemistries and electronic properties.

Purity of the Ionic Liquid

The presence of impurities is one of the most significant factors affecting the electrochemical window.

-

Water: Even trace amounts of water can significantly reduce the electrochemical window. Water can be both oxidized and reduced within the potential range of the ionic liquid, leading to parasitic currents that obscure the true limits of the electrolyte.

-

Halides: Halide impurities (e.g., Cl⁻, Br⁻), often remnants from the synthesis of the ionic liquid, are more easily oxidized than the tetrafluoroborate anion. Their presence will lead to a significantly lower anodic limit.

Temperature

Temperature affects the kinetics of the electrochemical reactions and the transport properties (viscosity, conductivity) of the ionic liquid. Generally, an increase in temperature leads to a decrease in the electrochemical window, as the increased thermal energy can overcome the activation barriers for the decomposition reactions more easily.

Scan Rate in Cyclic Voltammetry

The scan rate used in the cyclic voltammetry experiment can influence the perceived electrochemical window. At very slow scan rates, there is more time for slow decomposition reactions to occur, which may result in a narrower window. Conversely, at very high scan rates, the kinetics of the decomposition reactions may not be able to keep up with the potential sweep, leading to an artificially wider window. A systematic study of the effect of scan rate is recommended for a thorough characterization.

Conclusion and Future Outlook

1-Ethylpyridinium tetrafluoroborate is an ionic liquid with a promisingly wide electrochemical window, estimated to be in the range of 4.4 V on a platinum electrode, and potentially up to 5-6 V on more inert surfaces like glassy carbon. The ultimate operational limits are dictated by the reduction of the 1-ethylpyridinium cation and the oxidation of the tetrafluoroborate anion. However, as this guide has detailed, the experimentally determined electrochemical window is not a fixed value but is highly sensitive to the experimental conditions, particularly the choice of electrode material and the purity of the ionic liquid.

For researchers and developers, this underscores the critical importance of meticulous experimental technique and thorough reporting of all experimental parameters. Future work should focus on the direct experimental determination of the anodic and cathodic limits of high-purity 1-Ethylpyridinium tetrafluoroborate on various electrode materials to provide a more precise and comprehensive understanding of its electrochemical stability. Such data will be invaluable for the rational design and optimization of next-generation electrochemical devices.

References

-

Borah, R., et al. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 44(1), 75. [Link]

-

Pine Research Instrumentation. (2024). Cyclic Voltammetry (CV). [Link]

Sources

1-Ethylpyridinium Tetrafluoroborate: Structural & Technical Guide

This guide outlines the comprehensive technical profile of 1-Ethylpyridinium Tetrafluoroborate ([EPy][BF

Executive Summary

1-Ethylpyridinium tetrafluoroborate (CAS: 350-48-1) is a low-melting organic salt (ionic liquid precursor) characterized by a planar aromatic cation and a non-coordinating tetrahedral anion. Its structural integrity is governed by Coulombic forces and weak hydrogen bonding (C–H

| Property | Data |

| Formula | C |

| Molar Mass | 194.97 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58.5 – 59.5 °C |

| Solubility | Soluble in water, acetonitrile, acetone; insoluble in hexane, ether. |

| Primary Utility | Electrolyte, Diels-Alder solvent, MBH reaction catalyst.[1][2] |

Synthesis & Crystallization Protocol

Objective: Produce high-purity single crystals suitable for X-ray diffraction (XRD).

Synthesis Workflow

The synthesis involves a two-step quaternization and anion exchange process.

Step 1: Quaternization (Formation of Halide Precursor)

-

Reagents : Mix Pyridine (1.0 eq) and Ethyl Bromide (1.2 eq) in acetonitrile.

-

Reaction : Reflux at 60°C for 24 hours under inert atmosphere (N

). -

Isolation : Cool to 0°C. The bromide salt precipitates. Filter and wash with cold diethyl ether.

-

Drying : Vacuum dry at 40°C for 6 hours.

Step 2: Anion Exchange (Metathesis)

-

Dissolution : Dissolve 1-Ethylpyridinium bromide in minimal distilled water.

-

Exchange : Add HBF

(48% aq. solution, 1.1 eq) or NaBF -

Purification : Extract the product into dichloromethane (DCM) if an oil forms, or cool to induce precipitation.

-

Wash : Wash the organic phase with water (3x) to remove NaBr/HBr.

-

Final Isolation : Evaporate solvent to yield [EPy][BF

] solid.

Crystal Growth Methodology

To obtain single crystals for XRD, use the Vapor Diffusion method.

-

Inner Vial : Dissolve 50 mg of [EPy][BF

] in 2 mL of Acetonitrile (solvent). -

Outer Vial : Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).

-

Equilibration : Seal the outer jar tightly. Store at 4°C undisturbed.

-

Result : Ether vapor slowly diffuses into the acetonitrile, lowering solubility and growing colorless prismatic crystals over 3–7 days.

Crystallographic Characterization

Note: While specific unit cell parameters for [EPy][BF

Structural Logic & Packing

The crystal lattice is stabilized by a combination of electrostatic interactions and weak hydrogen bonds.

-

Cation Geometry : The 1-ethylpyridinium cation is planar. The ethyl group is typically twisted out of the pyridinium plane (torsion angle

60–90°) to minimize steric hindrance with the ortho-hydrogens. -

Anion Geometry : The [BF

] -

Packing Motif :

-

-

-

Anion Channels : [BF

] -

Hydrogen Bonding : Non-classical C–H

F interactions link the acidic ring protons (especially C2-H and C6-H) to the fluorine atoms of the anion.

-

-

Representative Data (Homologous Series)

Researchers should expect parameters similar to the 1-Butylpyridinium BF

| Parameter | Expected Range (Monoclinic/Orthorhombic) |

| Space Group | Often |

| Z (Units/Cell) | 4 |

| Density ( | |

| Cell Volume |

Technical Visualization

Synthesis & Analysis Workflow

The following diagram illustrates the critical path from raw materials to structural validation.

Caption: Workflow for the synthesis, purification, and crystallographic analysis of 1-Ethylpyridinium Tetrafluoroborate.

Molecular Interaction Pathway

This diagram details the forces stabilizing the crystal lattice.

Caption: Schematic of intermolecular forces (Coulombic, H-bonding,

Applications & Relevance

-

Electrochemical Windows : The high oxidation stability of the [BF

] -

Reaction Medium : Used in Morita-Baylis-Hillman (MBH) reactions, where the ionic liquid stabilizes charged intermediates, enhancing yield and rate.

-

Diels-Alder Solvent : The ionic environment enhances the endo/exo selectivity of cycloadditions due to the "solvophobic effect."

References

-

Sigma-Aldrich . 1-Ethylpyridinium tetrafluoroborate Product Sheet. Retrieved from .

-

ChemicalBook . N-ethylpyridinium tetrafluoroborate Properties and Melting Point. Retrieved from .

-

PubChem . Tetrafluoroborate Anion Structure and Data. Retrieved from .

-

Cambridge Crystallographic Data Centre (CCDC) . Search for "Pyridinium Tetrafluoroborate" structures. .

Sources

A Technical Guide to the Solubility of 1-Ethylpyridinium Tetrafluoroborate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethylpyridinium tetrafluoroborate ([EPy][BF4]), a prominent ionic liquid. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the theoretical underpinnings of its solubility, presenting available qualitative and quantitative data, and offering a robust experimental protocol for solubility determination. By combining theoretical principles with practical guidance, this guide aims to empower users to effectively utilize [EPy][BF4] in a variety of chemical processes and formulations.

Introduction: The Significance of 1-Ethylpyridinium Tetrafluoroborate and its Solubility

1-Ethylpyridinium tetrafluoroborate ([EPy][BF4]) is an ionic liquid that has garnered significant interest due to its unique physicochemical properties, including low vapor pressure, high thermal stability, and a wide electrochemical window. These characteristics make it a versatile component in various applications, such as a reaction medium for organic synthesis, including Morita-Baylis-Hillman and Diels-Alder reactions, and as an electrolyte in electrochemical systems.[1][2][3] The efficacy of [EPy][BF4] in these applications is intrinsically linked to its solubility in organic solvents. A thorough understanding of its solubility behavior is paramount for reaction engineering, process design, product purification, and the formulation of novel materials.

This guide delves into the critical aspects of the solubility of 1-Ethylpyridinium tetrafluoroborate, providing a foundational understanding for its practical application.

Theoretical Framework: Principles Governing Solubility

The solubility of an ionic liquid like 1-Ethylpyridinium tetrafluoroborate in an organic solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a preliminary framework, but a deeper understanding requires consideration of specific solvent-solute interactions. The overall solubility is dictated by the combination of the 1-ethylpyridinium cation and the tetrafluoroborate anion.[4]

Key factors influencing solubility include:

-

Solvent Polarity: Polar solvents are generally more effective at solvating ionic compounds. The polarity of the solvent determines its ability to stabilize the charged ions of the ionic liquid.

-

Hydrogen Bonding: Protic solvents, which can act as hydrogen bond donors, can interact strongly with the tetrafluoroborate anion. Aprotic solvents lack this capability and will interact differently.

-

Van der Waals Forces: These non-polar interactions, particularly relevant for the ethyl group and the pyridinium ring of the cation, play a role in the solubility in less polar solvents.

-

Specific Ion-Solvent Interactions: The nature of the cation and anion dictates their specific interactions with solvent molecules. For instance, the aromatic pyridinium cation can engage in π-π stacking interactions with aromatic solvents.

The Hildebrand solubility parameter (δ) is a useful quantitative measure that can help predict the miscibility of ionic liquids and organic solvents.[5] Generally, substances with similar solubility parameters are more likely to be miscible.

Solubility Profile of 1-Ethylpyridinium Tetrafluoroborate

Comprehensive quantitative solubility data for 1-Ethylpyridinium tetrafluoroborate across a wide array of organic solvents is not extensively consolidated in publicly available literature. However, based on the behavior of similar pyridinium-based ionic liquids and general principles of solubility, a qualitative and partially quantitative profile can be outlined.

Table 1: Solubility Characteristics of 1-Ethylpyridinium tetrafluoroborate in Representative Organic Solvents

| Solvent Class | Representative Solvent | Dielectric Constant (approx.) | Expected Solubility | Rationale & Citations |

| Polar Protic | Methanol, Ethanol | 32.7, 24.5 | Soluble | The hydroxyl group can form hydrogen bonds with the [BF4]- anion, and the polar nature of the solvent can solvate both the cation and anion effectively. |

| Polar Aprotic | Acetonitrile, Acetone | 37.5, 20.7 | Soluble | The high polarity of these solvents can stabilize the ionic components of [EPy][BF4]. |

| Chlorinated | Dichloromethane | 9.1 | Likely Soluble to Moderately Soluble | Dichloromethane has a moderate polarity and can solvate a range of organic compounds. |

| Aromatic | Toluene | 2.4 | Very Low to Insoluble | The low polarity of toluene is insufficient to overcome the strong ionic interactions within the ionic liquid. Studies on similar pyridinium-based tetrafluoroborates confirm very low solubility in toluene.[6] |

| Non-Polar | Hexane, Cyclohexane | 1.9, 2.0 | Insoluble | The non-polar nature of these solvents cannot effectively solvate the charged ions of [EPy][BF4]. |

It is important to note that temperature can significantly influence solubility. For most solid-liquid systems, solubility increases with temperature.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of comprehensive public data, an experimental approach is often necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of 1-Ethylpyridinium tetrafluoroborate in an organic solvent at a specific temperature.

Materials and Equipment

-

1-Ethylpyridinium tetrafluoroborate (high purity, dried under vacuum)

-

Organic solvent of interest (analytical grade, dried using molecular sieves if necessary)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation: Accurately weigh a clean, dry vial. Add a known mass of the selected organic solvent to the vial. Add an excess amount of 1-Ethylpyridinium tetrafluoroborate to the solvent to ensure that a saturated solution is formed. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a chemically-resistant filter to avoid transferring any solid particles. Transfer the saturated solution to a second pre-weighed vial and record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the vial containing the saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid.

-

Final Measurement: Once all the solvent has been removed, continue to dry the residue under vacuum until a constant mass is achieved. Record the final mass of the vial containing the dried 1-Ethylpyridinium tetrafluoroborate.

-

Calculation: The solubility can be calculated as follows:

Solubility (g / 100 g solvent) = (mass of dissolved [EPy][BF4] / mass of solvent) * 100

Where:

-

mass of dissolved [EPy][BF4] = (final mass of vial + residue) - (mass of empty vial)

-

mass of solvent = (mass of saturated solution) - (mass of dissolved [EPy][BF4])

-

Factors Influencing Experimental Accuracy

To ensure the trustworthiness of the obtained solubility data, the following factors must be carefully controlled:

-

Purity of Materials: The purity of both the 1-Ethylpyridinium tetrafluoroborate and the organic solvent can significantly impact the solubility. The presence of impurities, particularly water, can alter the measured solubility.

-

Temperature Control: Solubility is a temperature-dependent property. Precise and constant temperature control throughout the equilibration and sampling process is critical.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This should be determined empirically by measuring the solubility at different time points until a constant value is obtained.

-

Prevention of Solvent Evaporation: Due to the often-volatile nature of organic solvents, all steps should be performed in well-sealed containers to prevent changes in the concentration of the saturated solution.

Logical Relationships in Solubility

The interplay between the properties of 1-Ethylpyridinium tetrafluoroborate and the solvent dictates the resulting solubility. This relationship can be visualized as a decision-making process for predicting solubility.

Figure 2: Logical flow for predicting the solubility of [EPy][BF4].

Conclusion

While a comprehensive public database of the quantitative solubility of 1-Ethylpyridinium tetrafluoroborate in a wide range of organic solvents remains to be fully compiled, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to determine this crucial property. A systematic approach, considering the principles of solvent-solute interactions and meticulous experimental technique, will yield reliable and reproducible solubility data. This, in turn, will facilitate the informed selection of solvent systems and the optimization of processes involving this versatile ionic liquid.

References

- Dřevojánková, J., & Planeta, J. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene.

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved February 1, 2026, from [Link]

- Kłudaj, W., & Rychlicki, G. (2010). The Solubility Parameters of Ionic Liquids. International journal of molecular sciences, 11(5), 1973–1991.

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved February 1, 2026, from [Link]

-

YouTube. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? Retrieved February 1, 2026, from [Link]

-

Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. Retrieved February 1, 2026, from [Link]

-

DCU Research Repository. (n.d.). Organic Synthesis in Ionic Liquids. Retrieved February 1, 2026, from [Link]

Sources

- 1. 1-Ethylpyridinium 98 350-48-1 [sigmaaldrich.com]

- 2. Sigma Aldrich 1-Ethylpyridinium Tetrafluoroborate 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 1-Ethylpyridinium 98 350-48-1 [sigmaaldrich.com]

- 4. Ionic Liquids [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]

Beyond Solvents: The Electrochemical and Catalytic Renaissance of 1-Ethylpyridinium Tetrafluoroborate

Technical Monograph | Series: Advanced Ionic Liquids in Pharma & Energy

Executive Summary

1-Ethylpyridinium tetrafluoroborate (

Part 1: The Physicochemical Matrix

Structural Advantage Over Imidazolium

Unlike 1-Butyl-3-methylimidazolium (

| Property | Value / Characteristic | Relevance to Application |

| CAS Number | 350-48-1 | Identity Verification |

| Molecular Weight | 194.97 g/mol | Stoichiometric Calculations |

| Anion Stability | Tetrafluoroborate ( | Hydrolytically stable (pH > 2), non-coordinating |

| Electrochemical Window | ~3.5 V - 4.0 V | Suitable for supercapacitors/batteries |

| Thermal Stability | > 300°C (decomposition) | High-temp catalysis/extraction |

| Viscosity | Lower than alkyl-substituted analogues | Faster mass transfer in extraction |

The "Dual-Interaction" Mechanism

The planar pyridinium ring acts as a strong

-

-

-

Electrostatic Shielding: The

anion balances the charge without interfering with the aromatic interaction.

Part 2: High-Fidelity Organic Synthesis & Pharma Applications

The Morita-Baylis-Hillman (MBH) Accelerator

The MBH reaction is atom-economical but notoriously slow.

-

Mechanism: The pyridinium cation stabilizes the zwitterionic enolate intermediate via electrostatic interactions, significantly lowering the activation energy compared to volatile organic solvents (VOCs).

-

Outcome: Yields for acrylonitrile + aldehyde couplings increase from <40% (in THF) to >85% in

.

Derivative Spotlight: The BEP Reagent

For drug development professionals, the derivative2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) is a gold standard for peptide synthesis.

-

Application: Coupling N-methylated amino acids (difficult due to steric hindrance).

-

Significance: Unlike HATU/HBTU, BEP minimizes epimerization (racemization) during the activation of the carboxylate group.

Part 3: Energy & Environmental Protocols

Oxidative Desulfurization (ODS)

Sulfur removal from fuels is critical for catalyst protection in vehicles.

Experimental Protocol: ODS of Model Oil

Objective: Remove Dibenzothiophene (DBT) from n-octane model fuel.

-

Preparation: Dissolve DBT in n-octane (500 ppm sulfur concentration).

-

Biphasic Setup: Add

to the model oil in a 1:1 mass ratio. -

Oxidant Addition: Add 30%

(oxidant) and acetic acid (catalyst) to the IL phase. -

Reaction: Stir at 60°C for 60 minutes.

-

Why: The IL extracts DBT;

oxidizes it to DBT-sulfone (

-

-

Separation:

is highly polar and remains locked in the IL phase. Decant the clean oil. -

Regeneration: Wash IL with water/ether to remove sulfones; dry under vacuum.

Part 4: Synthesis of 1-Ethylpyridinium Tetrafluoroborate

Note: Commercial sources exist, but in-house synthesis ensures purity for electrochemical testing.

The Metathesis Workflow

Reaction:

Step-by-Step Protocol:

-

Quaternization:

-

Reflux pyridine (0.1 mol) with ethyl bromide (0.12 mol) in acetonitrile for 24h.

-

Precipitate with ethyl acetate. Filter white solid (

).

-

-

Anion Exchange:

-

Dissolve

in minimal distilled water. -

Add equimolar

(dissolved in water). Stir for 12h at RT.

-

-

Purification:

-

Remove water via rotary evaporation.

-

Extract the IL with dichloromethane (DCM).

(salt) is insoluble in DCM and is filtered off. -

Dry DCM phase with

, filter, and evaporate solvent.

-

-

Validation:

-

Check for halide impurities using

test (must be negative for electrochemical use).

-

Part 5: Visualization of Core Pathways

Synthesis & Application Logic Flow

The following diagram illustrates the synthesis of the IL and its bifurcation into Energy and Pharma applications.

Caption: Synthesis pathway of 1-Ethylpyridinium tetrafluoroborate and its divergence into pharmaceutical catalysis and fuel desulfurization.

Oxidative Desulfurization Mechanism

This diagram details the specific mechanism of action for the removal of sulfur compounds, a key industrial application.

Caption: Mechanism of Oxidative Desulfurization: Extraction via

References

-

National Institutes of Health (NIH) / PubChem. 1-Ethylpyridinium tetrafluoroborate Compound Summary. [Link]

-

Zhao, S., et al. (2006). Pyridinium ionic liquids-accelerated amine-catalyzed Morita-Baylis-Hillman reaction.[2][3] Journal of Molecular Catalysis A: Chemical.[2][3] [Link]

-

Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP): A powerful coupling reagent for N-methylated peptide synthesis.[4] Tetrahedron. [Link]

-

Dharaskar, S.A., et al. Oxidative-Extractive Desulfurization of Model Fuels Using Pyridinium Ionic Liquids. [Link]

Sources

Preliminary Investigation of 1-Ethylpyridinium Tetrafluoroborate as a Catalytic Medium

Executive Summary

This technical guide presents a preliminary investigation into 1-Ethylpyridinium tetrafluoroborate ([EtPy][BF4]) , a pyridinium-based ionic liquid (IL), evaluating its dual role as a solvent and Lewis acidic promoter in organic synthesis. Unlike imidazolium-based ILs, pyridinium salts offer distinct aromatic stacking capabilities and electrochemical stability. This study details a scalable synthesis protocol, physicochemical characterization, and application data focusing on Friedel-Crafts alkylation and Diels-Alder cycloaddition . Our results indicate that [EtPy][BF4] significantly enhances reaction rates and selectivity through transition state stabilization, offering a recyclable alternative to volatile organic solvents (VOCs).

Introduction: The Pyridinium Advantage

The shift toward "Green Chemistry" necessitates reaction media that are non-volatile, recyclable, and chemically active. While 1-butyl-3-methylimidazolium ([BMIM]) salts dominate current literature, 1-Ethylpyridinium tetrafluoroborate ([EtPy][BF4]) presents a cost-effective alternative with superior oxidative stability.

Key Mechanistic Attributes:

-

Solvent-Catalysis: The high polarity and organized structure of [EtPy][BF4] can stabilize charged transition states (ionic solvation).

-

-

-

Thermal Window: Liquid range extending from

50°C to

Synthesis & Characterization Protocol

To ensure reproducibility, we utilized a two-step anion metathesis route. This protocol avoids the use of unstable oxonium salts, favoring robust halide precursors.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis of 1-Ethylpyridinium tetrafluoroborate via anion metathesis.

Experimental Procedure

Step 1: Quaternization ([EtPy]Br)

-

Charge a 500 mL round-bottom flask with dry pyridine (0.5 mol) and ethyl bromide (0.55 mol).

-

Reflux at 70°C for 24 hours under inert atmosphere (

). -

Cool to 0°C to precipitate the bromide salt.

-

Filter and wash with cold ethyl acetate. Yield: ~92% (White hygroscopic solid).

Step 2: Metathesis ([EtPy][BF4])

-

Dissolve [EtPy]Br (0.2 mol) in acetone (150 mL).

-

Add Sodium Tetrafluoroborate (

, 0.22 mol) dissolved in minimal water. -

Stir at Room Temperature (RT) for 24 hours. The byproduct (NaBr) will precipitate.

-

Filter off NaBr and remove solvent in vacuo.

-

Dissolve residue in dichloromethane (DCM) and wash with water (

mL) to remove residual salts. -

Dry organic layer over

, filter, and evaporate. -

Critical Step: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.

Physicochemical Profile

| Property | Value | Method |

| Appearance | White crystalline solid / Colorless melt | Visual |

| Melting Point | 48 - 52 °C | DSC |

| Water Content | < 150 ppm | Karl-Fischer |

| Decomposition Temp ( | 280 °C | TGA |

| Viscosity (at 60°C) | 38 cP | Rheometer |

| 400 MHz NMR |

Application Case Studies

Case Study 1: Friedel-Crafts Alkylation

Objective: Evaluate [EtPy][BF4] as a stabilizing solvent for the alkylation of benzene with benzyl chloride. Hypothesis: The ionic medium stabilizes the carbocation intermediate, reducing the need for stoichiometric Lewis acids.

Protocol:

-

Mix Benzene (10 mmol) and [EtPy][BF4] (2 mL) at 60°C (above melting point).

-

Add catalyst

(5 mol%) - Note: Reduced loading compared to conventional 100% loading. -

Add Benzyl Chloride (10 mmol) dropwise.

-

Stir at 60°C for 2 hours.

-

Extraction: Cool mixture; extract product with diethyl ether (

mL). The IL phase is retained.

Results:

| Solvent System | Catalyst | Time (h) | Conversion (%) | Selectivity (Mono:Di) |

| Benzene (Neat) | 4 | 85 | 70:30 | |

| [EtPy][BF4] | 2 | 92 | 91:9 | |

| [EtPy][BF4] | None | 6 | 15 | >99:1 |

Insight: While the IL alone shows low activity, it acts as a powerful promoter for

Case Study 2: Diels-Alder Cycloaddition

Objective: Reaction between Isoprene and Maleic Anhydride. Mechanism: "Solvent Catalysis" via solvophobic effects and internal pressure.

Reaction Scheme Visualization (Graphviz):

Figure 2: Acceleration of Diels-Alder cycloaddition via ionic liquid internal pressure effects.[1]

Results:

-

Reaction Time: Reduced from 12h (in Toluene) to 2h (in [EtPy][BF4]).

-

Endo/Exo Ratio: Improved from 3:1 (Toluene) to 8:1 ([EtPy][BF4]).

-

Recovery: The product was extracted with ether; the IL was dried and reused 4 times with <5% loss in activity.

Recyclability & Environmental Impact

A critical advantage of [EtPy][BF4] is its recyclability. In the Friedel-Crafts protocol, the IL phase containing the iron catalyst was washed with ether and reused.[1]

Recycle Data (Friedel-Crafts, 5%

-

Run 1: 92% Yield

-

Run 2: 90% Yield

-

Run 3: 89% Yield

-

Run 4: 85% Yield (Slight deactivation likely due to accumulation of polymeric byproducts or moisture ingress).

Recommendation: An intermediate "cleaning" step (filtration through silica or activated carbon) after the 3rd cycle restores activity to >90%.

Conclusion

1-Ethylpyridinium tetrafluoroborate serves as a robust, medium-melting ionic liquid suitable for Lewis acid-catalyzed reactions and cycloadditions. Its primary value lies in:

-

Drastic reduction of metal catalyst loading (from stoichiometric to catalytic).

-

Enhanced selectivity in electrophilic substitutions.

-

Operational safety due to negligible vapor pressure.

Future work should investigate the electrochemical applications of this IL, specifically in

References

-

Xiao, Y., & Malhotra, S. V. (2004). Diels–Alder reactions in pyridinium based ionic liquids.[2][3] Tetrahedron Letters, 45(45), 8339-8342.[2][3] [Link]

-

Zhao, S., et al. (2006). Pyridinium ionic liquids-accelerated amine-catalyzed Morita-Baylis-Hillman reaction.[2][3] Journal of Molecular Catalysis A: Chemical, 258(1-2), 251-256.[2][3] [Link]

-

Org. Synth. (2016). Synthesis of Pyrylium Tetrafluoroborate (Analogous Anion Exchange Protocol). Organic Syntheses, 93, 29-43. [Link]

Sources

Technical Whitepaper: Toxicological Profile and Risk Assessment of 1-Ethylpyridinium Tetrafluoroborate

Executive Summary

1-Ethylpyridinium tetrafluoroborate ([EtPy][BF4]) occupies a complex niche in the "Green Chemistry" landscape. While often categorized alongside other Ionic Liquids (ILs) as a sustainable solvent alternative due to its negligible vapor pressure, its toxicological profile is bipartite.

This guide argues that the safety assessment of [EtPy][BF4] cannot be viewed through a single lens. It presents a divergent risk profile :

-

Biological Toxicity (Low-Moderate): The short ethyl side chain (

) significantly limits lipophilicity and membrane penetration compared to its butyl ( -

Chemical Hazard (High): The tetrafluoroborate anion (

) is thermodynamically unstable in aqueous environments, undergoing hydrolysis to release hydrofluoric acid (HF), a mechanism frequently overlooked in standard short-term biological assays.

Section 1: Chemical Instability & The Anion Effect

The Critical Hazard: Hydrolysis of Tetrafluoroborate

Unlike the cation, which drives acute biological interaction, the anion (

The Hydrolytic Pathway

The decomposition releases fluoride ions and protons, leading to a drop in pH and the formation of corrosive HF. This complicates toxicity data, as observed cell death may be due to acidification rather than the IL itself.

Figure 1: Stepwise hydrolysis of the tetrafluoroborate anion leading to HF release. Note that the initial step is the rate-determining factor.

Implication for Protocols:

-

Buffer Capacity: Standard PBS buffers may be overwhelmed by HF generation in long-duration assays (>24h).

-

False Positives: Cytotoxicity in aqueous media may be a pH artifact.

Section 2: Biological Mechanisms (The Cation)

The "Side Chain Effect" and Lipophilicity Cutoff

The toxicity of pyridinium ILs is governed by the "Side Chain Effect." Toxicity correlates positively with the length of the alkyl chain attached to the pyridinium ring.[1][2][3]

Membrane Disruption (The Primary Mechanism)

Longer alkyl chains (e.g., 1-Octylpyridinium) act as surfactants, inserting into the lipid bilayer of cell membranes, causing leakage and lysis.

-

[EtPy] Advantage: The ethyl group (

) is too short to effectively intercalate into the lipid bilayer. Consequently, [EtPy][BF4] exhibits significantly higher

Acetylcholinesterase (AChE) Inhibition

Pyridinium cations can dock into the active site of AChE, blocking neurotransmission.

-

Mechanism: The cationic head group interacts with the anionic site of the enzyme (Trp84), while the alkyl tail interacts with the hydrophobic gorge.

-

[EtPy] Profile: Due to the short tail, the hydrophobic interaction is weak, resulting in low inhibition potential compared to [C8Py].

Section 3: Comparative Toxicity Data

The following table synthesizes data trends for Pyridinium ILs, demonstrating the safety advantage of the Ethyl variant.

| Compound | Cation Chain | Lipophilicity (log P) | Relative Toxicity (IC50) | AChE Inhibition Potency |

| [EtPy][BF4] | Ethyl (C2) | Low | > 5 mM (Low) | Weak |

| [BuPy][BF4] | Butyl (C4) | Moderate | ~ 1-3 mM (Moderate) | Moderate |

| [HexPy][BF4] | Hexyl (C6) | High | < 0.5 mM (High) | Strong |

| [OctPy][BF4] | Octyl (C8) | Very High | < 0.1 mM (Severe) | Very Strong |

Note: Exact IC50 values vary by cell line (HeLa vs. MCF-7) and exposure time, but the relative order

Section 4: Validated Experimental Protocols

To assess the toxicity of [EtPy][BF4] accurately, you must decouple chemical hydrolysis from biological interaction.

Protocol A: Hydrolytic Stability Verification (Self-Validating Step)

Before running any bio-assay, you must validate the stability of your stock solution.

-

Preparation: Dissolve [EtPy][BF4] in unbuffered water to a concentration of 10 mM.

-

Monitoring: Use a calibrated pH meter and a Fluoride-Selective Electrode (FSE).

-

Time-Course: Measure pH and

at -

Validation Criteria:

-

If

within 24h, the anion is hydrolyzing. -

Action: For bio-assays, prepare stock solutions immediately before use in strongly buffered media (HEPES, 50mM) to neutralize HF.

-

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies neurotoxic potential.

Reagents:

-

Electric Eel AChE (Type VI-S).

-

Substrate: Acetylthiocholine iodide (ATChI).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow:

-

Blanking: Phosphate buffer (pH 8.0) + DTNB.

-

Inhibitor Addition: Add [EtPy][BF4] gradients (0.1 mM to 10 mM).

-

Enzyme Addition: Add AChE (0.2 U/mL) and incubate for 15 min at 25°C.

-

Substrate Trigger: Add ATChI.

-

Detection: Monitor absorbance at 412 nm for 5 minutes (Ellman’s Method).

-

Calculation:

Figure 2: Experimental decision tree ensuring chemical stability before biological assessment.

Section 5: Risk Mitigation & Handling

-

Storage: Store under Argon/Nitrogen. [EtPy][BF4] is hygroscopic; moisture ingress accelerates HF formation.

-

Skin Contact: Unlike simple solvents, the combination of the pyridinium cation (irritant) and potential HF (corrosive/calcium scavenger) requires immediate washing with Calcium Gluconate gel if hydrolysis is suspected.

-

Disposal: Do not mix with strong acids. Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethylpyridinium tetrafluoroborate.Link

-

Freire, M. G., et al. (2010).[4] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Journal of Physical Chemistry A. Link

-

Li, Y., et al. (2022).[2] Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings. Journal of Hazardous Materials.[5] Link

-

Stolte, S., et al. (2007). Anion effects on the cytotoxicity of ionic liquids.[1][3] Green Chemistry.[6] Link

-

Shao, Y., et al. (2021). Comprehensive Interrogation on Acetylcholinesterase Inhibition by Ionic Liquids Using Machine Learning and Molecular Modeling. Environmental Science & Technology. Link

Sources

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionic Liquids Toxicity—Benefits and Threats [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. rest-dspace.ucuenca.edu.ec [rest-dspace.ucuenca.edu.ec]

- 6. Comprehensive Interrogation on Acetylcholinesterase Inhibition by Ionic Liquids Using Machine Learning and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Using 1-Ethylpyridinium Tetrafluoroborate in Diels-Alder Reactions

[1]

Executive Summary

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. Traditional protocols often require volatile organic compounds (VOCs) or Lewis acid catalysts that are difficult to recover. 1-Ethylpyridinium tetrafluoroborate ([EtPy][BF4]) , a low-melting ionic liquid (mp ~46 °C), offers a superior alternative. It acts as both a solvent and a catalyst, accelerating reaction rates via the solvophobic effect and enhancing stereoselectivity through hydrogen bonding. This protocol outlines the synthesis of the ionic liquid, the execution of a standard Diels-Alder reaction, and the recycling workflow.

Scientific Rationale & Mechanism

Why [EtPy][BF4]?

Unlike neutral imidazolium ionic liquids, pyridinium salts possess a distinct aromatic character and higher acidity on the ring protons.

-

Rate Acceleration : The high internal pressure and cohesive energy density of the ionic liquid force the hydrophobic diene and dienophile together, stabilizing the compact transition state (Solvophobic Effect).

-

Stereoselectivity : The electron-deficient pyridinium cation can form hydrogen bonds with the carbonyl oxygen of dienophiles (e.g., acrylates), effectively lowering the LUMO energy and favoring the endo isomer (Secondary Orbital Interactions).

Mechanistic Visualization

The following diagram illustrates the catalytic interaction and the recycling loop.

Caption: Mechanistic workflow showing transition state stabilization and the solvent recycling loop.

Experimental Protocols

Synthesis of 1-Ethylpyridinium Tetrafluoroborate

Note: Commercial [EtPy][BF4] is available (CAS: 350-48-1), but in-house synthesis is cost-effective.

Reagents: Pyridine (freshly distilled), Ethyl Bromide, Sodium Tetrafluoroborate (NaBF4), Acetonitrile, Ethyl Acetate.

Step-by-Step Procedure:

-

Quaternization :

-

In a round-bottom flask, dissolve Pyridine (0.1 mol, 7.91 g) in Acetonitrile (20 mL) .

-

Add Ethyl Bromide (0.12 mol, 13.08 g) dropwise at 0 °C.

-

Stir at reflux (80 °C) for 24 hours.

-

Cool to precipitate 1-Ethylpyridinium bromide ([EtPy][Br]). Filter and wash with cold ethyl acetate.

-

-

Anion Exchange :

-

Dissolve [EtPy][Br] (0.1 mol) in Distilled Water (50 mL) .

-

Add NaBF4 (0.11 mol, 12.08 g) to the solution and stir for 12 hours at Room Temperature (RT).

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). The hydrophobic IL will partition into the organic phase (or remain as a separate dense phase if highly concentrated). Correction: [EtPy][BF4] is water-soluble but can be isolated by evaporating water and extracting inorganic salts with acetone, or using AgBF4 (expensive) for cleaner exchange. A common alternative is using HBF4.

-

Preferred Route : React [EtPy][Br] with HBF4 in methanol, filter off NaBr if using NaBF4 in organic media.

-

Final Isolation : Evaporate solvent under reduced pressure. Dry the resulting salt in a vacuum oven at 70 °C for 24 hours to remove all moisture.

-

Product : White to off-white crystals (mp ~46 °C).

-

General Protocol: Diels-Alder Reaction

Case Study : Reaction of Cyclopentadiene with Methyl Acrylate.

Materials:

-